The Discovery and Scientific History of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A Technical Guide
The Discovery and Scientific History of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a synthetic phenethylamine (B48288) with notable psychoactive properties. First synthesized in 1974 by Dr. Alexander Shulgin, 2C-B has a rich history intertwined with psychotherapeutic exploration and recreational use.[1] This document details the original synthesis, its pharmacological profile, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific background.
Introduction
4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines. It was first synthesized and pharmacologically tested by American chemist Alexander Shulgin in 1974.[1] Shulgin's work, extensively documented in his book "PiHKAL (Phenethylamines I Have Known and Loved)," positioned 2C-B as a substance of interest for its potential psychotherapeutic applications due to its unique effects, which are often described as a cross between those of MDMA and LSD. This guide aims to provide a detailed technical account of the discovery, synthesis, and pharmacological evaluation of 2C-B for a scientific audience.
Discovery and History
The discovery of 2C-B is credited to Alexander Shulgin, who synthesized it in 1974 as part of his systematic exploration of phenethylamine derivatives.[1] Shulgin's initial intent was to investigate the structure-activity relationships of psychedelic compounds. He documented his synthesis and the psychoactive effects of 2C-B in his book "PiHKAL".
Initially, 2C-B was used by a small community of therapists as an adjunct to psychotherapy, who found its effects to be manageable and conducive to therapeutic exploration. In the 1980s, it was briefly marketed commercially in Germany under the brand name "Erox" as an aphrodisiac. However, as its recreational use grew, it attracted the attention of law enforcement agencies. In 1995, the United States Drug Enforcement Administration (DEA) placed 2C-B into Schedule I of the Controlled Substances Act, effectively halting most legitimate research and therapeutic use.
Chemical Synthesis
The synthesis of 2C-B, as originally described by Alexander Shulgin, is a multi-step process that begins with the commercially available precursor 2,5-dimethoxybenzaldehyde (B135726).
Experimental Protocol: Synthesis of 2,5-dimethoxybenzaldehyde
Several synthetic routes to 2,5-dimethoxybenzaldehyde have been described. One common method involves the formylation of 1,4-dimethoxybenzene. Another approach, detailed below, starts from anethole.[2]
Method: From Anethole [2]
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Oxidative Cleavage of Anethole: Anise oil (20 g) is suspended in a mixture of 150 mL of water and 30 mL of concentrated sulfuric acid. To this, 55 g of sodium bichromate is added at a rate that maintains the temperature below 40°C. The resulting mixture is extracted with toluene (B28343) (4 x 125 mL), and the solvent is evaporated. The residual oil is then vacuum distilled to yield anisaldehyde.
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Baeyer-Villiger Oxidation: Anisaldehyde (6 mL) is dissolved in 75 mL of dichloromethane (B109758) (DCM). A mixture of 12 g of hydrogen peroxide and 10 mL of concentrated formic acid is added over 30 minutes. The reaction mixture is gently refluxed for 21 hours to yield O-formyl-4-methoxyphenol.
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Hydrolysis: The solvent is evaporated from the reaction mixture, and the residue is taken up in 100 mL of 20% aqueous sodium hydroxide (B78521) (with 25 mL of methanol (B129727) as a co-solvent) to yield 4-methoxyphenol (B1676288).
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Reimer-Tiemann Formylation: 4-methoxyphenol (124.1 g) is dissolved in a solution of 320 g of sodium hydroxide in 400 mL of water. Chloroform (161 mL) is then added. Steam distillation of the worked-up product yields 2-hydroxy-5-methoxybenzaldehyde (B1199172).
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Methylation: The crude 2-hydroxy-5-methoxybenzaldehyde (10 g) is dissolved in 100 mL of acetone (B3395972) with 14 g of anhydrous potassium carbonate. The mixture is brought to reflux, and 11 g of dimethyl sulfate (B86663) is added. The reaction is continued for 4 hours. Evaporation of the solvent and recrystallization from ethanol/water yields 2,5-dimethoxybenzaldehyde.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2,5-dimethoxybenzaldehyde
The following protocol is based on the synthesis described by Alexander Shulgin in "PiHKAL".
Step 1: Synthesis of 2,5-dimethoxy-β-nitrostyrene
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A solution of 100 g of 2,5-dimethoxybenzaldehyde in 220 g of nitromethane (B149229) is treated with 10 g of anhydrous ammonium (B1175870) acetate.
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The mixture is heated on a steam bath for 2.5 hours with occasional swirling.
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The excess nitromethane is removed under vacuum, leading to the spontaneous crystallization of the crude nitrostyrene.
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The product is purified by grinding under isopropanol, filtering, and air-drying to yield 2,5-dimethoxy-β-nitrostyrene.
Step 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)
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In a 2 L round-bottomed flask under an inert atmosphere, 30 g of lithium aluminum hydride (LAH) is added to 750 mL of anhydrous tetrahydrofuran (B95107) (THF).
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A solution of 60 g of 2,5-dimethoxy-β-nitrostyrene in THF is then added.
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The resulting solution is kept at reflux for 24 hours.
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After cooling, the excess LAH is destroyed by the dropwise addition of isopropanol, followed by 30 mL of 15% sodium hydroxide solution.
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The reaction mixture is filtered, and the filter cake is washed with THF and then methanol.
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The combined filtrates are stripped of solvent under vacuum, and the residue is distilled to yield 2,5-dimethoxyphenethylamine (2C-H) as a white oil.
Step 3: Bromination of 2,5-dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
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To a well-stirred solution of 24.8 g of 2,5-dimethoxyphenethylamine in 40 mL of glacial acetic acid, a solution of 22 g of elemental bromine in 40 mL of glacial acetic acid is added.
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The hydrobromide salt of 2C-B precipitates from the solution.
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The entire mass is dissolved in warm water, made basic with 25% sodium hydroxide, and extracted with dichloromethane.
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Removal of the solvent yields the free base of 2C-B, which can be further purified by distillation. The hydrochloride salt can be formed by dissolving the free base in water containing acetic acid and then adding concentrated hydrochloric acid.
Pharmacological Profile
2C-B's psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors in the brain. It acts as a potent partial agonist at several of these receptors.
Receptor Binding and Functional Activity
The primary molecular targets for 2C-B are the serotonin 5-HT₂ receptors. Its psychedelic effects are largely attributed to its agonist activity at the 5-HT₂ₐ receptor.
Table 1: In Vitro Pharmacological Data for 2C-B
| Receptor | Assay Type | Value | Units | Reference |
| 5-HT₂ₐ | Functional Assay (EC₅₀) | 1.2 | nM | [3] |
| 5-HT₂ₐ | Functional Assay (Eₘₐₓ) | 101 | % | [3] |
| 5-HT₂ₐ | Binding Affinity (Kᵢ) | 1.13 | nM | [4] |
| 5-HT₂B | Functional Assay (EC₅₀) | 13 | nM | [3] |
| 5-HT₂B | Functional Assay (Eₘₐₓ) | 97 | % | [3] |
| 5-HT₂C | Functional Assay (EC₅₀) | 0.63 | nM | [3] |
| 5-HT₂C | Functional Assay (Eₘₐₓ) | 98 | % | [3] |
Experimental Protocols for Pharmacological Evaluation
Radioligand Binding Assay (for Kᵢ determination) [5][6][7][8]
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Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
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Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of 2C-B.
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Separation: Bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The concentration of 2C-B that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay (for EC₅₀ and Eₘₐₓ determination)
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Cell Culture: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT₂ₐ) are cultured.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: Varying concentrations of 2C-B are added to the cells.
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Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
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Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal efficacy) values.
Visualizations
Signaling Pathway of 2C-B at the 5-HT₂ₐ Receptor
The primary mechanism of action for 2C-B involves its agonism at the 5-HT₂ₐ receptor, which is a Gq-protein coupled receptor. This interaction initiates a downstream signaling cascade.
References
- 1. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]
- 2. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. benchchem.com [benchchem.com]
